molecular formula C9H11Cl2N B1386318 1-(2,4-Dichlorophenyl)propan-1-amine CAS No. 1141405-05-1

1-(2,4-Dichlorophenyl)propan-1-amine

Cat. No.: B1386318
CAS No.: 1141405-05-1
M. Wt: 204.09 g/mol
InChI Key: UGADEKOSKBRAKG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11Cl2N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium iodide (NaI), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)propan-1-amine can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)ethan-1-amine: Similar structure but with one less carbon in the side chain.

    1-(2,4-Dichlorophenyl)butan-1-amine: Similar structure but with one more carbon in the side chain.

    2,4-Dichlorophenylamine: Lacks the propan-1-amine side chain.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and side chain length, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGADEKOSKBRAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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